Phenyl 3-hydroxyazetidine-1-carboxylate
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Overview
Description
Phenyl 3-hydroxyazetidine-1-carboxylate is a chemical compound that belongs to the family of azetidine-based molecules. It has the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound is known for its unique structure, which includes a phenyl group attached to a 3-hydroxyazetidine-1-carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3-hydroxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with phenyl carboxylates. One common method includes the use of N-Boc-3-iodoazetidine as a starting material, which undergoes N-alkylation with phenyl carboxylates . The reaction conditions often involve the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce different functional groups onto the phenyl ring .
Scientific Research Applications
Phenyl 3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl 3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes through its unique structure .
Comparison with Similar Compounds
Phenyl 3-hydroxyazetidine-1-carboxylate can be compared with other azetidine-based compounds, such as:
N-Boc-3-iodoazetidine: Used as a starting material in the synthesis of this compound.
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of a phenyl group and a 3-hydroxyazetidine-1-carboxylate moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
phenyl 3-hydroxyazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-6-11(7-8)10(13)14-9-4-2-1-3-5-9/h1-5,8,12H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJDNGGGLVFJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438487-47-9 |
Source
|
Record name | phenyl 3-hydroxyazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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